2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities
Mechanism of Action
Mode of Action
It’s possible that the compound could interact with its targets by binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it’s plausible that it could be involved in pathways related to signal transduction, enzymatic reactions, or cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step reactions One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications For instance, the synthesis might start with the reaction of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions to form the core structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenylamine derivatives.
Substitution: Formation of halogenated thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetamide: Shares the methoxyphenyl group but lacks the thieno[3,4-c]pyrazole core.
2-methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group but differs in the core structure.
4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
2-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core with methoxy and acetamide substituents. Its molecular formula is C21H21N3O5S with a molecular weight of 423.4 g/mol. The structural representation can be summarized as follows:
Component | Description |
---|---|
Core Structure | Thieno[3,4-c]pyrazole |
Functional Groups | Methoxy and acetamide |
Molecular Formula | C21H21N3O5S |
Molecular Weight | 423.4 g/mol |
Antitumor Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory diseases.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, thieno[3,4-c]pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Thieno[3,4-c]pyrazole Core : This core structure is essential for biological activity due to its ability to interact with various biological targets.
- Acetamide Group : Contributes to the compound's solubility and stability in biological systems.
Case Studies
Several studies have explored the synthesis and evaluation of related pyrazole derivatives:
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested against BRAF(V600E) mutant cancer cells. Compounds showed IC50 values ranging from 1.5 to 10 µM, indicating strong potential as therapeutic agents .
- Anti-inflammatory Evaluation : Research demonstrated that specific pyrazole derivatives reduced nitric oxide production in macrophages by up to 70%, showcasing their anti-inflammatory potential .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-7-14(19)16-15-12-8-22-9-13(12)17-18(15)10-3-5-11(21-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXDOKWKALTQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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